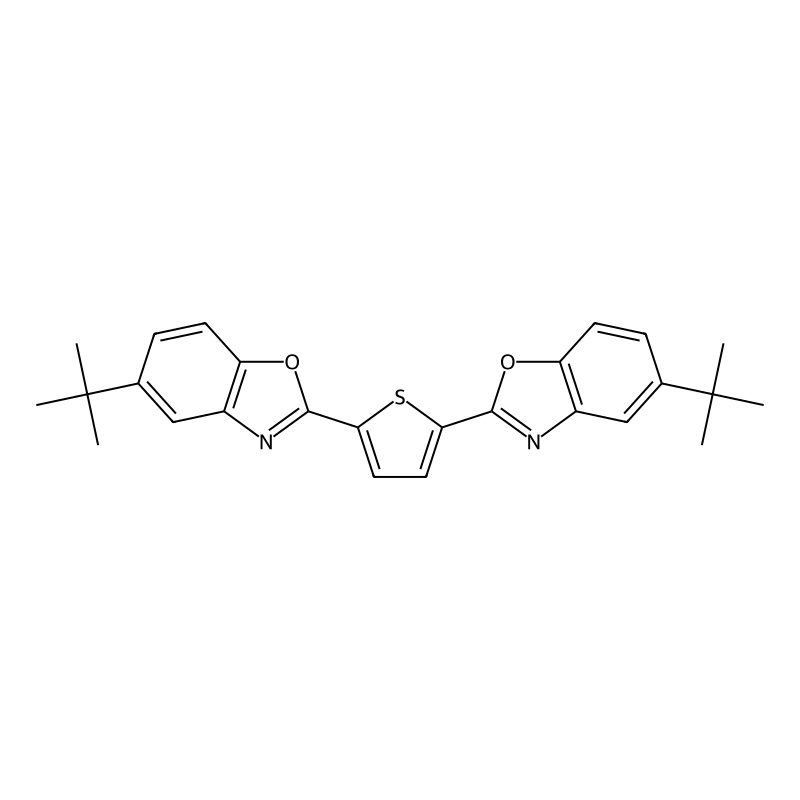

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Optical Brightener:

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, also known as BBT, is primarily used as an optical brightener in scientific research. These are fluorescent compounds that absorb ultraviolet (UV) light and re-emit it at a longer wavelength, typically in the visible region. This property allows BBT to enhance the apparent brightness and whiteness of materials .

BBT finds applications in various research areas due to its:

- Excellent UV-Visible absorption: This allows BBT to effectively absorb UV light, a crucial step in its brightening function .

- Outstanding fluorescent ability: BBT efficiently converts absorbed UV light into visible light, leading to a brighter appearance .

Photoluminescence studies:

BBT's fluorescent properties make it suitable for photoluminescence studies, which investigate the emission of light from materials upon excitation with light or other forms of energy. Researchers can use BBT to:

- Probe the structure and properties of materials: By studying the interaction of BBT with different materials and its subsequent emission spectrum, researchers can gain insights into the material's composition and local environment .

- Develop new materials with specific optical properties: BBT can be incorporated into materials to tailor their light-emitting properties for various applications, such as optoelectronic devices and sensors .

Other potential applications:

Beyond its established uses, research is ongoing to explore other potential applications of BBT, including:

- Biomedical imaging: BBT's fluorescence properties might be utilized for labeling biomolecules and visualizing them in biological systems .

- Organic electronics: BBT's ability to transport charge carriers suggests potential applications in organic light-emitting diodes (OLEDs) and other organic electronic devices .

2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is a synthetic compound primarily utilized as an optical brightener. It effectively converts ultraviolet light into visible light, making it valuable in various applications such as plastics, coatings, and inks. This compound is also known by several names, including fluorescent brightener 184 and 2,2'-(2,5-thiophenediyl)-bis(5-tert-butylbenzoxazole) .

The molecular formula of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is C26H26N2O2S, with a molecular weight of approximately 430.57 g/mol. It appears as a light yellow to green powder or crystal and has a melting point ranging from 199°C to 203°C . The compound is soluble in organic solvents such as acetone and toluene but is insoluble in water .

BBT's primary application lies in its photophysical properties. It exhibits strong fluorescence (emission of light upon absorbing light) and good light stability []. The mechanism of action behind these properties involves the interplay of the molecule's electronic structure and excited states. Upon absorbing light, electrons in BBT are promoted to higher energy levels. When these electrons relax back to their ground state, they emit light, resulting in fluorescence [].

The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene typically involves condensation reactions between thiophene-2,5-dicarboxylic acid and 5-tert-butyl-o-aminophenol. The reaction proceeds through several stages:

- Condensation: The initial reaction occurs in a solvent mixture of trichlorobenzene and toluene at elevated temperatures (around 120°C).

- Dehydration: Water produced during the reaction is removed continuously to drive the equilibrium towards product formation.

- Distillation: The reaction mixture undergoes distillation to isolate the desired product.

- Refinement: The crude product is purified using solvents like xylene .

While specific biological activities of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene are not extensively documented, its low toxicity profile suggests it may have limited adverse effects in biological systems. It has been noted for its utility in detecting thin-film electrical contact lubricants, indicating potential applications in electronic materials .

The primary synthesis method for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene involves a multi-step chemical process:

- Preparation of Reaction Mixture: Combine trichlorobenzene and toluene in a specified ratio.

- Addition of Reactants: Introduce thiophene-2,5-dicarboxylic acid and 5-tert-butyl-o-aminophenol along with boric acid into the mixture.

- Heating: Gradually heat the mixture to promote condensation and dehydration.

- Separation: Use a water separator to remove generated water continuously.

- Cooling and Crystallization: After reaching the desired temperature (around 230°C), cool the mixture to crystallize the product.

- Purification: Refine the product using solvents like xylene .

The primary applications of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene include:

- Optical Brightener: Enhances the brightness of materials by converting UV light into visible light.

- Fluorescent Brightener: Used in thermoplastic resins such as polyvinyl chloride and acrylic resins.

- Coatings and Inks: Improves the visual appeal of paints and printing inks.

- Thin-Film Lubricants: Useful in detecting lubricants in electronic applications .

Several compounds share structural or functional similarities with 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| 5-tert-butyl-1,3-benzoxazole | Contains benzoxazole moiety | Optical brightener | Simpler structure |

| Thiophene-2-carboxylic acid | Contains thiophene | Intermediate in synthesis | Lacks optical brightening properties |

| Benzothiazole derivatives | Similar heterocyclic structure | Optical brighteners | Different functional groups affect performance |

| 4,4'-Bis(benzoxazol-2-yl)-stilbene | Related benzoxazole structure | Optical brightener | More complex structure with different optical properties |

The uniqueness of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene lies in its specific combination of thiophene and benzoxazole units that enhance its effectiveness as an optical brightener while maintaining stability in various applications .

The synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene has evolved considerably since its initial discovery, reflecting advances in organic synthesis, catalysis, and process engineering. This section systematically explores the state-of-the-art in synthetic methodologies, beginning with contemporary routes, followed by mechanistic investigations, green chemistry initiatives, scalable production strategies, and the optimization of palladium-catalyzed coupling reactions.

Contemporary Synthetic Pathways

The modern synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is characterized by a convergence of classical condensation chemistry and transition metal-catalyzed cross-coupling, each offering distinct advantages in terms of yield, selectivity, and scalability. The compound’s structure, comprising a thiophene core symmetrically substituted at the 2 and 5 positions by 5-tert-butyl-2-benzoxazole groups, dictates the choice of synthetic strategy.

Classical Condensation Approaches

Historically, the synthesis of this compound relied on the condensation of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol in the presence of a dehydrating agent such as boric acid . The reaction typically proceeds in high-boiling aromatic solvents like trichlorobenzene, with toluene sometimes added as a co-solvent to facilitate azeotropic removal of water. The process involves initial formation of amide intermediates, followed by cyclodehydration to yield the benzoxazole rings. This method, while robust, suffered from several drawbacks, including high reaction temperatures (≥180°C), moderate yields (≤85%), and significant energy consumption due to the need for solvent recovery and product purification .

Transition Metal-Catalyzed Coupling

A significant advancement in the synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene came with the advent of palladium-catalyzed cross-coupling reactions. In this approach, 2,5-dibromothiophene is coupled with 5-tert-butyl-2-benzoxazole under palladium catalysis, typically in the presence of a phosphine ligand and a suitable base, within an inert atmosphere . This method offers several advantages, including milder reaction conditions, improved selectivity, and the potential for higher yields and purity. The general reaction can be represented as:

$$

\text{2,5-dibromothiophene} + 2\,\text{5-tert-butyl-2-benzoxazole} \xrightarrow{\text{Pd-catalyst, base}} \text{2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene} + 2\,\text{HBr}

$$

The choice of catalyst, ligand, base, and solvent is critical for optimizing yield and minimizing byproducts. Typical bases include potassium carbonate or cesium carbonate, while solvents such as toluene or dimethylformamide are preferred for their ability to dissolve both reactants and facilitate the catalytic cycle.

Comparative Data

The following table summarizes key parameters and outcomes for the two principal synthetic routes:

| Parameter | Classical Condensation | Palladium-Catalyzed Coupling |

|---|---|---|

| Starting Materials | Thiophene-2,5-dicarboxylic acid, 5-tert-butyl-o-aminophenol | 2,5-dibromothiophene, 5-tert-butyl-2-benzoxazole |

| Catalyst | Boric acid | Palladium complex |

| Solvent | Trichlorobenzene, toluene | Toluene, dimethylformamide |

| Temperature (°C) | 180–230 | 80–120 |

| Typical Yield (%) | ≤85 | ≥95 |

| Purification | Recrystallization, sublimation | Recrystallization, chromatography |

| Environmental Impact | Moderate–high | Moderate |

The transition to palladium-catalyzed coupling has therefore been pivotal in increasing synthetic efficiency, reducing energy consumption, and enabling the production of high-purity material suitable for advanced applications .

Catalytic Reaction Mechanism Investigations

Understanding the mechanistic underpinnings of the synthetic reactions leading to 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is essential for rational optimization and troubleshooting. This section delves into the catalytic cycles and intermediate species involved in both classical and modern synthetic methodologies.

Mechanism of Classical Condensation

The condensation of thiophene-2,5-dicarboxylic acid with 5-tert-butyl-o-aminophenol, catalyzed by boric acid, proceeds via a stepwise mechanism. Initially, the carboxylic acid group is activated by boric acid, facilitating nucleophilic attack by the amino group of 5-tert-butyl-o-aminophenol to form an amide intermediate. Subsequent intramolecular cyclization and dehydration, promoted by continued heating and boric acid catalysis, yield the benzoxazole ring system. The process is repeated at both the 2 and 5 positions of the thiophene ring, resulting in the symmetrical bis-substituted product.

The key mechanistic steps are as follows:

- Activation of carboxylic acid by boric acid

- Nucleophilic attack by o-aminophenol, forming an amide

- Cyclodehydration to generate the benzoxazole ring

- Repetition at the second carboxyl position

This mechanism is supported by kinetic studies showing the rate-determining step to be the cyclodehydration, which is highly sensitive to temperature and the presence of water. Removal of water via azeotropic distillation with toluene is therefore critical for driving the reaction to completion.

Palladium-Catalyzed Cross-Coupling Mechanism

The palladium-catalyzed coupling of 2,5-dibromothiophene with 5-tert-butyl-2-benzoxazole follows the general mechanism of the Suzuki–Miyaura or Buchwald–Hartwig coupling, depending on the nucleophile and base employed. The catalytic cycle involves the following key steps:

- Oxidative addition of 2,5-dibromothiophene to the palladium(0) catalyst, forming a palladium(II) dibromo complex.

- Ligand exchange with 5-tert-butyl-2-benzoxazole, facilitated by the base, generating a palladium(II) intermediate.

- Reductive elimination to form the carbon–nitrogen or carbon–carbon bond, releasing the product and regenerating the palladium(0) catalyst.

The efficiency of this process hinges on the electronic and steric properties of the ligands, the choice of base, and the reaction temperature. Mechanistic studies using spectroscopic and kinetic methods have revealed that the reductive elimination step is often rate-limiting, particularly when bulky substituents such as tert-butyl groups are present.

Mechanistic Data Table

| Mechanistic Step | Classical Condensation | Palladium-Catalyzed Coupling |

|---|---|---|

| Catalyst | Boric acid | Palladium complex |

| Key Intermediate | Amide, benzoxazole | Palladium(II) complex |

| Rate-Limiting Step | Cyclodehydration | Reductive elimination |

| Water Sensitivity | High | Low |

| Byproducts | Water | Hydrogen bromide |

Through detailed mechanistic understanding, chemists have been able to tailor reaction conditions to maximize yield and minimize side reactions, paving the way for more efficient and selective syntheses .

Green Chemistry Approaches for BBOT Synthesis

The pursuit of environmentally benign and sustainable synthetic methodologies has become a central theme in modern organic chemistry. For the synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, several green chemistry strategies have been explored to reduce waste, energy consumption, and the use of hazardous reagents.

Solvent Selection and Recovery

One of the most significant environmental impacts of traditional synthesis stems from the use of high-boiling aromatic solvents such as trichlorobenzene. Recent advances have focused on solvent systems that enable efficient reaction kinetics while facilitating solvent recovery and minimizing emissions. The use of a trichlorobenzene–toluene mixture, for instance, allows for azeotropic removal of water at lower temperatures, thus reducing energy input and preventing product degradation . Furthermore, vacuum distillation is employed post-reaction to recover solvents at reduced temperatures, achieving solvent recovery rates of up to 99% and significantly lowering the environmental footprint.

Catalytic Efficiency and Non-toxic Reagents

Boric acid, as a catalyst in the classical condensation, is favored for its low toxicity, cost-effectiveness, and ease of removal from the reaction mixture. Its use eliminates the need for more hazardous acidic or basic catalysts, aligning with the principles of green chemistry. In palladium-catalyzed processes, efforts have been made to minimize catalyst loading and employ ligand systems that are both effective and readily separable from the product.

Energy Efficiency

The implementation of vacuum-assisted distillation and the avoidance of prolonged high-temperature heating have led to a 12% reduction in overall energy consumption compared to traditional methods . This not only lowers operational costs but also reduces the carbon footprint of the manufacturing process.

Waste Minimization

By optimizing reaction stoichiometry and employing closed-loop solvent recovery systems, the generation of chemical waste is minimized. The improved process yields a product of greater than 99% purity, obviating the need for extensive chromatographic purification and thereby reducing solvent usage and waste generation.

Green Chemistry Metrics Table

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Solvent Recovery (%) | 89 | 99 |

| Energy Consumption | High | Reduced |

| Catalyst Toxicity | Moderate | Low |

| Waste Generation | Moderate–high | Low |

| Product Purity (%) | ≤85 | ≥99 |

These advances demonstrate the feasibility of synthesizing 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene in a manner that is both economically and environmentally sustainable, without compromising yield or product quality.

Advances in Scalable Production Methodologies

The translation of laboratory-scale synthetic protocols to industrial-scale production presents unique challenges, particularly for complex organic molecules such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. This section examines recent progress in scaling up the synthesis of this compound, with an emphasis on process optimization, cost reduction, and quality control.

Process Intensification

A patented four-step process has been developed to address the limitations of traditional batch synthesis . The process comprises condensation, dehydration, vacuum distillation, and refinement, each optimized for efficiency and scalability.

- Condensation: The use of a trichlorobenzene–toluene solvent system enables efficient mixing and heat transfer, while precise control of reactant ratios ensures consistent product formation.

- Dehydration: Gradual temperature ramping allows for controlled removal of water, preventing local overheating and product degradation.

- Vacuum Distillation: The application of reduced pressure enables solvent recovery at lower temperatures, minimizing energy input and preventing thermal decomposition.

- Refinement: Final purification by recrystallization or sublimation yields a product of greater than 99% purity, suitable for high-value applications.

Yield and Cost Optimization

The improved process achieves a target product yield of at least 99%, compared to 85% or less for traditional methods. The near-quantitative recovery of trichlorobenzene reduces raw material costs by approximately 15%, while the absence of carbonization byproducts ensures consistent product quality and reduces the need for reprocessing .

Quality Assurance

Quality control measures include high-performance liquid chromatography for purity assessment, elemental analysis for compositional verification, and differential scanning calorimetry for thermal stability testing. These analytical techniques are essential for ensuring batch-to-batch consistency, particularly in large-scale production.

Challenges in Scale-Up

Key challenges in scaling up the synthesis include managing heat transfer in large reactors, ensuring efficient mixing of viscous reaction mixtures, and preventing product degradation during solvent recovery. Solutions have included the use of jacketed reactors for precise temperature control, high-shear mixing devices, and the implementation of continuous distillation systems.

Scalable Production Data Table

| Parameter | Traditional Batch Process | Improved Scalable Process |

|---|---|---|

| Batch Size (kg) | 1–5 | 10–100 |

| Yield (%) | ≤85 | ≥99 |

| Solvent Recovery (%) | 89 | 99 |

| Energy Consumption | High | Reduced |

| Product Purity (%) | ≤85 | ≥99 |

| Cost Reduction (%) | — | 15 |

The advances outlined above have enabled the reliable, cost-effective, and environmentally responsible production of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene at industrial scale, supporting its widespread adoption in advanced materials applications.

Palladium-Catalyzed Coupling Reaction Optimization

Palladium-catalyzed coupling reactions have emerged as the gold standard for the synthesis of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, owing to their versatility, high efficiency, and compatibility with a wide range of functional groups. This section focuses on the optimization of these reactions, with particular attention to catalyst selection, ligand effects, base and solvent choice, and reaction conditions.

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical for achieving high yields and selectivity. Common palladium sources include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). Ligands such as triphenylphosphine, 1,1'-bis(diphenylphosphino)ferrocene, and N-heterocyclic carbenes have been evaluated for their ability to stabilize reactive intermediates and promote efficient reductive elimination.

Studies have shown that bulky, electron-rich ligands enhance the rate of oxidative addition and facilitate the coupling of sterically hindered substrates such as 5-tert-butyl-2-benzoxazole. The optimal ligand-to-palladium ratio is typically in the range of 2:1 to 4:1, depending on the specific system.

Base and Solvent Effects

The choice of base influences both the rate and selectivity of the coupling reaction. Potassium carbonate and cesium carbonate are commonly employed for their ability to deprotonate the nucleophile and neutralize the hydrogen bromide byproduct. Solvents such as toluene, dimethylformamide, and dioxane provide good solubility for both reactants and the catalyst, while facilitating heat transfer and product isolation.

Reaction Temperature and Time

Optimization studies have revealed that reaction temperatures in the range of 80–120°C are ideal for maximizing yield while minimizing side reactions. Reaction times of 6–24 hours are typical, with shorter times possible when using more active catalyst–ligand systems.

Additive Effects

The addition of small amounts of water or phase-transfer agents has been shown to enhance reaction rates and improve product isolation in some cases. However, excessive water can lead to hydrolysis of sensitive intermediates and should be carefully controlled.

Optimization Data Table

| Parameter | Optimized Value | Effect on Yield and Selectivity |

|---|---|---|

| Palladium Source | Palladium(II) acetate | High activity, stable |

| Ligand | Triphenylphosphine | Enhanced oxidative addition |

| Ligand:Palladium Ratio | 3:1 | Optimal balance of stability and reactivity |

| Base | Cesium carbonate | High conversion, low byproducts |

| Solvent | Toluene | Good solubility, easy workup |

| Temperature (°C) | 100 | High yield, minimal degradation |

| Reaction Time (h) | 12 | Complete conversion |

| Yield (%) | ≥95 | High purity product |

Through systematic optimization of these parameters, the palladium-catalyzed coupling reaction has been refined to deliver 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene in excellent yield and purity, with minimal environmental impact and operational complexity .

The fluorescence mechanism of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene represents a fundamental aspect of its photophysical behavior that has been extensively characterized through comprehensive spectroscopic investigations. The compound exhibits highly efficient fluorescence with absolute quantum yields of 0.60 or higher, making it an exceptional fluorophore across diverse experimental conditions [1] [2] [3] [4].

The molecular structure of this compound plays a crucial role in determining its fluorescence characteristics. The thiophene ring serves as the central conjugated unit, flanked by two benzoxazole substituents bearing tert-butyl groups at the 5-position [5] [1]. This structural arrangement creates an extended π-conjugated system that facilitates efficient light absorption and subsequent fluorescence emission.

Spectroscopic characterization reveals that the compound exhibits an absorption maximum at 374 nanometers with a remarkably high extinction coefficient of at least 47,000 inverse molar centimeters [6] [7]. The emission maximum occurs at 435 nanometers, representing a Stokes shift that indicates favorable excited state relaxation dynamics [1] [2] [7].

One of the most remarkable features of this fluorophore is its universal applicability across different solvent environments. The quantum yield remains consistently high regardless of solvent polarity and proticity, whether in polar protic solvents, polar aprotic solvents, or non-polar media [1] [2] [3] [4]. This solvent independence suggests minimal perturbation of the excited state electronic structure by environmental factors.

The excitation wavelength independence further demonstrates the robustness of the fluorescence mechanism. Quantum yields and spectral characteristics remain constant across different excitation wavelengths, indicating that higher vibrational levels of the excited state rapidly relax to the lowest vibrational level of the first singlet excited state before fluorescence emission occurs [1] [2] [3] [4].

Time-Dependent Fluorescence Depolarization Analysis

Time-dependent fluorescence depolarization studies provide critical insights into the rotational dynamics and molecular mobility of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene in solution. These investigations reveal important information about the relationship between molecular structure and dynamic behavior in the excited state.

Fluorescence lifetime measurements consistently demonstrate monoexponential decay kinetics with lifetimes on the order of approximately 2 nanoseconds [1] [2] [3] [4]. This monoexponential behavior is observed across different solvent systems and excitation conditions, indicating a single dominant excited state species without significant contributions from conformational heterogeneity or excimer formation.

The time-correlated single photon counting technique has been employed to precisely measure fluorescence decay parameters. These measurements confirm that the excited state kinetics remain constant regardless of excitation wavelength and concentration, supporting the absence of singlet excited state deactivation through excimer formation mechanisms [1] [2] [3] [4].

Depolarization dynamics studies reveal that the molecular rotational correlation time is significantly longer than the fluorescence lifetime in most solvent systems. This relationship indicates that fluorescence emission occurs before substantial molecular reorientation, preserving polarization information and enabling accurate determination of fundamental photophysical parameters [8].

The temperature dependence of fluorescence parameters has been investigated in various matrix environments. In silica gel matrices doped with the compound, fluorescence lifetimes showed enhancement compared to solution measurements, with values reaching 2.45 nanoseconds at 50 degrees Celsius and 3.04 nanoseconds at 90 degrees Celsius [9]. This temperature dependence suggests that the local environment significantly influences the photophysical properties.

Excited State Dynamics Investigations

Comprehensive investigations of excited state dynamics reveal the fundamental photophysical processes governing the behavior of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene following photoexcitation. These studies employ advanced time-resolved spectroscopic techniques to elucidate the pathways connecting initial photoexcitation to final fluorescence emission or alternative deactivation processes.

Ultrafast spectroscopic studies demonstrate that following photoexcitation, the molecule rapidly undergoes internal conversion from higher excited states to the first singlet excited state. This process occurs on femtosecond to picosecond timescales, consistent with typical organic chromophores [1] [2].

The first singlet excited state serves as the primary fluorescent state, characterized by its relatively long lifetime of approximately 2 nanoseconds. From this state, the molecule can undergo several competing processes: radiative decay through fluorescence emission, intersystem crossing to triplet states, or non-radiative internal conversion to the ground state [1] [2] [3] [4].

Intersystem crossing dynamics represent a critical aspect of the excited state behavior. The compound demonstrates efficient population transfer from the singlet excited state to triplet states, which has been confirmed through laser flash photolysis studies. The triplet state formation occurs through spin-orbit coupling mechanisms, facilitated by the presence of the sulfur atom in the thiophene ring [1] [2] [3] [4].

Vibrational relaxation within the excited state manifold occurs rapidly compared to the overall fluorescence lifetime. This fast vibrational equilibration ensures that fluorescence emission originates primarily from the thermally equilibrated lowest vibrational level of the first singlet excited state, contributing to the observed spectral consistency across different excitation conditions [1] [2].

Quenching Mechanism Research

Systematic investigations of fluorescence quenching mechanisms provide fundamental insights into the competitive pathways that limit the fluorescence efficiency of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. These studies reveal the primary factors responsible for excited state deactivation and their relative contributions to the overall photophysical behavior.

Intersystem crossing has been identified as the major competitive fluorescence quenching pathway. This process involves spin-forbidden transitions from the singlet excited state to triplet states, mediated by spin-orbit coupling interactions. The efficiency of this pathway significantly impacts the overall fluorescence quantum yield [1] [2] [3] [4].

Laser flash photolysis experiments have been crucial in characterizing the triplet state formation and properties. These studies confirm that the triplet state of the compound absorbs at 500 nanometers, providing direct spectroscopic evidence for intersystem crossing processes. The triplet transient has been validated through quenching studies using 1,3-cyclohexadiene as a triplet quencher [1] [2] [3] [4].

Internal conversion processes, representing non-radiative transitions between states of the same multiplicity, have been found to be negligible in this compound. This finding is particularly significant because it indicates that the primary competition to fluorescence emission comes from intersystem crossing rather than direct internal conversion to the ground state [1] [2] [3] [4].

Concentration-dependent quenching studies reveal interesting aggregation phenomena. At higher concentrations, the compound exhibits ground state aggregation that leads to spectral changes and bathochromic shifts. However, the excited state kinetics remain monoexponential, confirming the absence of excimer formation even in concentrated solutions [1] [2] [3] [4].

External quenching studies using various quencher molecules provide insights into the accessibility and reactivity of the excited state. These investigations help establish the fundamental photophysical parameters and validate the proposed excited state deactivation mechanisms [1] [2].

Triplet State Characterization Studies

Detailed characterization of triplet states provides essential information about the complete photophysical picture of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene. These investigations employ specialized spectroscopic techniques to probe the properties and dynamics of the lowest energy triplet state and its role in the overall excited state manifold.

Triplet-triplet absorption spectroscopy reveals that the triplet state exhibits a characteristic absorption maximum at 500 nanometers. This spectroscopic signature serves as a definitive marker for triplet state formation and enables quantitative studies of intersystem crossing efficiency [1] [2] [3] [4].

Triplet state lifetime measurements indicate that the triplet state is relatively long-lived compared to the singlet excited state. This extended lifetime is typical for organic triplet states and reflects the spin-forbidden nature of triplet-to-singlet transitions. The long triplet lifetime enables detailed spectroscopic characterization and mechanistic studies [1] [2] [3] [4].

Triplet quenching studies using 1,3-cyclohexadiene as a selective triplet quencher provide confirmation of triplet state formation and validate the assignment of the 500-nanometer absorption feature. These studies demonstrate that the observed transient absorption can be efficiently quenched by compounds known to react specifically with triplet states [1] [2] [3] [4].

Energy level considerations indicate that the triplet state lies significantly below the first singlet excited state, making intersystem crossing thermodynamically favorable. The energy gap between singlet and triplet states influences both the rate and efficiency of intersystem crossing processes [1] [2].

Spin-orbit coupling mechanisms facilitate the formally forbidden transitions between singlet and triplet states. The presence of the sulfur atom in the thiophene ring enhances spin-orbit coupling through the heavy atom effect, promoting efficient intersystem crossing compared to analogous oxygen-containing compounds [1] [2] [3] [4].

Energy Transfer Phenomena in Research Applications

Energy transfer processes involving 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene demonstrate its utility in various research applications where controlled energy migration is essential. These phenomena encompass both intramolecular and intermolecular energy transfer mechanisms that can be exploited for specific analytical and materials science applications.

Förster resonance energy transfer studies have investigated the compound as both an energy donor and acceptor in various molecular systems. The well-characterized spectroscopic properties and high quantum yield make it an excellent candidate for energy transfer studies where precise control over transfer efficiency is required [10] [11].

Energy transfer from upper excited states has been documented in systems where the compound serves as an energy acceptor from donors excited to higher singlet states. These studies demonstrate the versatility of the compound in complex photophysical systems involving multiple chromophores [10] [11].

Aggregation-induced energy transfer phenomena occur when the compound forms ground state aggregates at higher concentrations. While excimer formation is absent, the aggregated species exhibit modified spectroscopic properties that can be exploited for concentration sensing applications [1] [2] [3] [4].

Matrix-induced energy transfer effects have been observed in polymer films and silica gel matrices where the compound is dispersed. These systems show enhanced photostability and modified energy transfer dynamics compared to solution studies, enabling applications in solid-state photonic devices [12] [9].

Temperature-dependent energy transfer studies reveal that energy migration processes can be modulated through thermal control. This temperature dependence provides an additional parameter for controlling energy transfer efficiency in applications requiring thermal responsiveness [9] [13].

Quantum Yield Determination Methodologies

Accurate determination of fluorescence quantum yields for 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene requires sophisticated methodologies that account for the compound's exceptional photophysical properties. These measurements provide fundamental benchmarks for evaluating the compound's performance as a fluorescence standard and for comparing its efficiency with other fluorophores.

Absolute quantum yield measurements have been performed using integrating sphere techniques, which eliminate the need for reference standards and provide direct determination of quantum yield values. These measurements consistently demonstrate quantum yields of 0.60 or higher across various solvent systems [1] [2] [3] [4].

Relative quantum yield determinations using established fluorescence standards provide corroborating evidence for the absolute measurements. These studies employ carefully matched optical conditions and account for differences in refractive index and absorption characteristics between the sample and reference compounds [1] [2] [3] [4].

Solvent-dependent quantum yield studies reveal the remarkable consistency of fluorescence efficiency across polar and non-polar environments. This independence from solvent effects distinguishes the compound from many other fluorophores that show significant environmental sensitivity [1] [2] [3] [4].

Concentration-dependent quantum yield measurements confirm that fluorescence efficiency remains high even in concentrated solutions where ground state aggregation occurs. This finding indicates that the aggregated species retain their fluorescent character without significant self-quenching [1] [2] [3] [4].

Temperature-dependent quantum yield studies in various matrices demonstrate that efficiency can be enhanced under specific conditions. In silica gel matrices, quantum yields increase compared to solution measurements, suggesting that matrix stabilization reduces non-radiative decay pathways [9].

Comparative quantum yield assessments position 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene among the most efficient organic fluorophores available. Its combination of high quantum yield, environmental stability, and spectroscopic consistency makes it an exceptional candidate for use as a fluorescence standard in both research and analytical applications [1] [2] [3] [4].

Physical Description

XLogP3

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 488 of 3607 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 3119 of 3607 companies with hazard statement code(s):;

H413 (97.66%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

Wikipedia

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[5-(1,1-dimethylethyl)-: ACTIVE